1-Hexyl-2-thiourea

Übersicht

Beschreibung

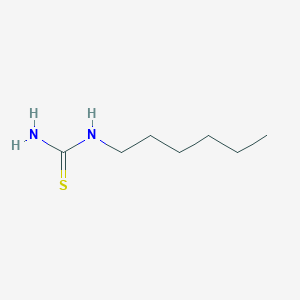

1-Hexyl-2-thiourea is an organic compound with the molecular formula C7H16N2S and an average mass of 160.280 Da . It is also known by other names such as 1-Hexylthiourea and N-hexylthiourea .

Synthesis Analysis

A practical protocol for the synthesis of symmetric thioureas, which could potentially include this compound, involves the reaction of amines with phenyl chlorothionoformate in water. This reaction yields symmetrical thioureas or heterocyclic thiones in good to excellent yields .Molecular Structure Analysis

Thiourea, a component of this compound, is a planar molecule with a C=S bond distance of 1.71 Å and average C-N distances of 1.33 Å . The thione form of thiourea predominates in aqueous solutions .Chemical Reactions Analysis

Intermolecular hydrogen bond interactions between thiourea and water molecules have been studied using various analytical methods. The Thio-(H2O)5 complex, which could potentially include this compound, has higher stabilization energy values than other complexes .Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 240.8±23.0 °C at 760 mmHg, and a flash point of 99.4±22.6 °C . Its molar refractivity is 48.9±0.3 cm3, and it has 2 H bond acceptors, 3 H bond donors, and 6 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

1-Hexyl-2-thiourea derivatives have been explored for their potential in various biological activities. For instance, the synthesis and evaluation of certain thiourea derivatives, such as 1-Benzoyl-3-methyl Thiourea, have demonstrated cytotoxicity against cancer cell lines, indicating their potential in anticancer drug research (Ruswanto et al., 2015). Additionally, the green synthesis of symmetrical N, N′-disubstituted thiourea derivatives in water using solar energy illustrates an environmentally friendly approach in the field of medicinal chemistry, highlighting the importance of thioureas in drug and agricultural applications (Kumavat et al., 2013).

Antioxidant Properties and Biological Interactions

Thiourea derivatives have shown remarkable antioxidant properties and interactions with biological systems. For example, thiourea forms a redox-inactive thiourea-copper complex, which protects against copper-induced oxidative damage. This property has implications in studies of hydroxyl radicals and metal-mediated biological damage (Zhu et al., 2002). Thiourea and its derivatives like dimethylthiourea have been noted for their ability to scavenge hydroxyl radicals and inhibit peroxynitrite-dependent damage, suggesting their role in mitigating oxidative stress in biological systems (Whiteman & Halliwell, 1997).

Potential in Treating Tuberculosis

Thiourea compounds, such as isoxyl (a thiourea derivative), have been identified for their unique mechanism of action against Mycobacterium tuberculosis. Isoxyl's ability to inhibit the synthesis of essential fatty acids in M. tuberculosis showcases the potential of thiourea derivatives in developing new therapeutic strategies for tuberculosis (Phetsuksiri et al., 2003).

Analytical and Environmental Applications

This compound and its derivatives also find applications in analytical chemistry. For instance, the photoluminescence properties of certain thiourea derivatives are utilized in the detection of chromium(VI) ions, demonstrating the role of thioureas in environmental monitoring and analytical chemistry (Sunil & Rao, 2015). Additionally, thiourea's role in the voltammetric behavior of the copper(II)-thiourea system in sulfuric acid medium is crucial in applications likecopper electrorefining, where thiourea is used as a leveling agent, aiding in the study of adsorption and complex formation processes relevant to industrial applications (Cofre & Bustos, 1994).

Genotoxicity and Cellular Effects

The genotoxic and mutagenic potential of thiourea has been a subject of study in cultured mammalian cells. Thiourea induces DNA repair in rat hepatocyte cultures and increases the frequency of gene mutations in V79 Chinese hamster cells, highlighting the need for caution in its application and further investigation into its genotoxic effects (Ziegler-Skylakakis et al., 1985).

Applications in Drug Design

The versatility of thioureas in drug design and medicinal chemistry is well-acknowledged. They have been utilized as ligands in coordination compounds and as synthons in heterocyclic syntheses. Their role in the synthesis of pharmaceuticals and agrochemical ingredients underlines their significance in both medicinal and agricultural fields (Shakeel et al., 2016).

Wirkmechanismus

1-Hexyl-2-thiourea, also known as hexylthiourea, is an organosulfur compound that has garnered significant attention due to its diverse biological applications .

Target of Action

Thiourea derivatives, a class to which this compound belongs, have been noted for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . This suggests that these compounds likely interact with a variety of biological targets.

Mode of Action

It’s known that the reactive nature of this compound allows it to react with other compounds to form a variety of products, including pharmaceutical preparations . This suggests that the compound may interact with its targets in a way that modifies their function, leading to the observed biological effects.

Biochemical Pathways

Given the wide range of biological activities associated with thiourea derivatives, it is likely that multiple pathways are affected

Pharmacokinetics

The pharmacokinetics of this compound have been studied in rats. The compound exhibits characteristics similar to those of conventional drugs when evaluated in terms of pharmacokinetics, drug-likeness, and medicinal chemistry . A simple and sensitive analytical method was developed for quantifying DSA-00, DSA-02, and DSA-09, using prednisolone as an internal standard (IS) and nano liquid chromatography tandem mass spectrometry (nLC-MS/MS) .

Result of Action

It has been used as an antidiabetic agent , suggesting that it may have effects on glucose metabolism or insulin signaling

Action Environment

Like all chemical compounds, its stability, solubility, and reactivity are likely to be influenced by factors such as temperature, ph, and the presence of other compounds .

Safety and Hazards

Zukünftige Richtungen

Thiazolidine motifs, which are related to thiourea, have been of great interest for researchers due to their wide application in diverse fields . They are used as vehicles in the synthesis of valuable organic combinations and show varied biological properties . Future research could focus on developing multifunctional drugs and improving their activity .

Biochemische Analyse

Biochemical Properties

1-Hexyl-2-thiourea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiourea derivatives, including this compound, have been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase . These interactions are crucial as they can modulate neurotransmission and other physiological processes. Additionally, this compound exhibits antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in zebrafish embryos, thiourea derivatives like this compound can alter retinoic acid and insulin-like growth factor signaling, impacting neural crest and muscle development . Furthermore, it can inhibit melanogenesis by blocking tyrosinase activity, which is essential for pigmentation . These effects highlight the compound’s potential in studying developmental biology and cellular differentiation.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It can bind to enzymes and proteins, leading to inhibition or activation of their functions. For instance, this compound inhibits acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine . This inhibition can result in prolonged neurotransmission and altered neural activity. Additionally, the compound’s antioxidant properties are attributed to its ability to donate electrons to free radicals, neutralizing their harmful effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that thiourea derivatives, including this compound, can maintain their activity over extended periods, making them suitable for long-term experiments . The compound’s stability can be affected by environmental factors such as temperature and pH, which may lead to degradation and reduced efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as enzyme inhibition and antioxidant activity. At higher doses, it can cause toxic or adverse effects. For example, in zebrafish embryos, high concentrations of thiourea derivatives can disrupt neural crest development and thyroid hormone signaling . These findings underscore the importance of determining the optimal dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as flavin-containing monooxygenase, which catalyzes the oxidation of thioureas to their corresponding sulfoxides and sulfones . This metabolic transformation is crucial for the compound’s detoxification and excretion. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilicity plays a significant role in its ability to cross cell membranes and accumulate in various cellular compartments . For instance, thiourea derivatives can act as anion transporters, facilitating the movement of inorganic anions such as chloride across cell membranes . This property is essential for maintaining cellular ion balance and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, thiourea derivatives can localize to the endoplasmic reticulum, where they interact with enzymes involved in protein folding and modification . This localization is crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Eigenschaften

IUPAC Name |

hexylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2S/c1-2-3-4-5-6-9-7(8)10/h2-6H2,1H3,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMYQWQCDUHNQLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365236 | |

| Record name | 1-Hexyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21071-27-2 | |

| Record name | 1-Hexyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

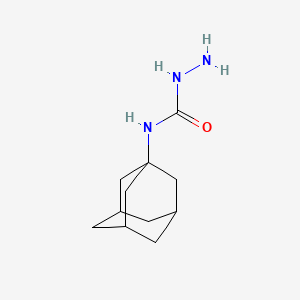

Q1: What is the significance of using N,N'-dicyclohexylthiourea as a ligand in this study?

A1: The research focuses on exploring the coordination behavior of weak donor ligands, including N,N'-dicyclohexylthiourea, with chromium(II) halides. The study investigates whether this substituted thiourea acts as a ligand and the resulting complex's properties. []

Q2: What techniques were used to study the chromium(II) complexes with N,N'-dicyclohexylthiourea?

A2: The researchers used spectroscopic techniques (specifically in the range of 35,000 - 70 cm-1) and magnetic measurements to characterize the formed chromium(II) complexes. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,6-Dichlorobenzyl)-2-[(dimethylamino)methylene]-1,1-dimethylhydrazinium chloride](/img/structure/B1363707.png)